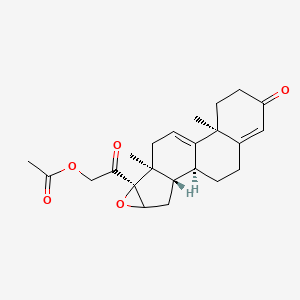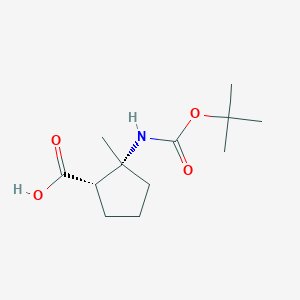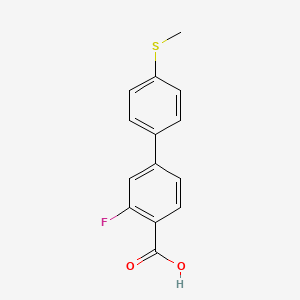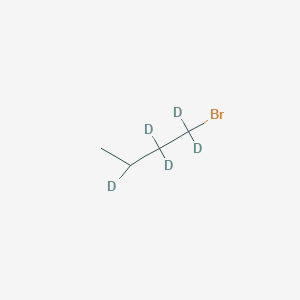
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate, also known as Epoxyprogesterone, is a synthetic steroid hormone that has been widely used in scientific research. It is a derivative of the natural hormone progesterone and has been shown to have a variety of biochemical and physiological effects.
Mechanism Of Action
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone is known to bind to the progesterone receptor and activate downstream signaling pathways. It has been shown to have both agonistic and antagonistic effects on the receptor, depending on the specific context. Its effects on other steroid receptors, such as the estrogen and androgen receptors, are less well understood.
Biochemical And Physiological Effects
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, the modulation of immune function, and the promotion of cell growth and differentiation. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in lab experiments is its ability to selectively activate the progesterone receptor, allowing researchers to investigate the specific effects of progesterone signaling. However, its synthetic nature may limit its applicability to certain research questions, and its effects may not fully reflect those of natural progesterone.
Future Directions
There are several future directions for research on 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone. One area of interest is the development of more selective agonists and antagonists for the progesterone receptor, which could have therapeutic applications in conditions such as breast cancer and endometriosis. Another area of interest is the investigation of the effects of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone on other steroid receptors and their downstream signaling pathways. Additionally, the use of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone in combination with other drugs or therapies could have synergistic effects that warrant further investigation.
Synthesis Methods
The synthesis of 16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone involves the reaction of progesterone with m-chloroperoxybenzoic acid (MCPBA) in the presence of acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetateerone has been used in a variety of scientific research applications, including studies on the effects of steroids on the immune system, the role of steroids in the development of cancer, and the use of steroids in fertility treatments. It has also been used as a tool to investigate the mechanism of action of other steroid hormones.
properties
IUPAC Name |
[2-[(1S,2S,6S,7S,11S)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18,20H,4-6,8-9,11-12H2,1-3H3/t16-,18+,20?,21+,22+,23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWVPWWYWQISMB-MBDCYBTCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CC=C4C3CCC5=CC(=O)CCC54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12C(O1)C[C@@H]3[C@@]2(CC=C4[C@H]3CCC5=CC(=O)CC[C@@]54C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16|A,17-Epoxy-21-hydroxypregna-4,9(11)-diene-3,20-dione Acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




